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5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2h)-one

DNA synthesis nucleoside analog Ehrlich ascites tumor

Epigenetics researchers often cannot distinguish DNA-methylation-dependent effects from off-target nucleoside toxicity when using 5-aza-2′-deoxycytidine (decitabine). 6-Aza-2′-deoxycytidine (CAS 50-92-0) is the validated solution: it incorporates into nucleic acids but does not inhibit DNA methyltransferases (DNMTs) or cause global hypomethylation. • Not a substrate for cytidine deaminase (CDA)-eliminates CDA-mediated inactivation as a confounding variable • Paradoxically activates DNA biosynthesis in tumor models-opposite phenotype to decitabine, enabling dissection of nucleoside metabolism signaling • Supplied with batch-specific Certificate of Analysis for reproducible epigenetic studies

Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
CAS No. 50-92-0
Cat. No. B15215562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2h)-one
CAS50-92-0
Molecular FormulaC8H12N4O4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C(=O)N=C(C=N2)N)CO)O
InChIInChI=1S/C8H12N4O4/c9-6-2-10-12(8(15)11-6)7-1-4(14)5(3-13)16-7/h2,4-5,7,13-14H,1,3H2,(H2,9,11,15)
InChIKeyZPYDYSQNSAQWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aza-2′-deoxycytidine – A 1,2,4-Triazine Nucleoside for Epigenetic and Antiviral Research


5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2H)-one (trivial name: 6-aza-2′-deoxycytidine; CAS 50-92-0) is a synthetic 2′-deoxyribonucleoside in which the natural cytosine base is replaced by a 5-amino-1,2,4-triazin-3(2H)-one heterocycle [1]. Unlike the clinically approved 1,3,5-triazine nucleoside 5-aza-2′-deoxycytidine (decitabine, CAS 2353-33-5), this compound belongs to the 1,2,4-triazine class, which confers a distinct hydrogen-bonding topology, electronic distribution, and metabolic processing profile [2]. The compound has been investigated since the 1960s as a tool to dissect pyrimidine nucleoside metabolism and as a potential antineoplastic and antiviral agent [3].

1,2,4-Triazine nucleoside scaffold distinct from 5-aza (decitabine) class
Does not inhibit DNA methylation – methylation-independent tool
Supports nucleoside metabolism, antiviral, and epigenetic probe studies

Why 6-Aza-2′-deoxycytidine Cannot Be Replaced by Decitabine or Other Analogs


The position of the endocyclic nitrogen atom in the triazine ring fundamentally alters the compound's interaction with enzymes of the pyrimidine salvage pathway and its epigenetic consequences. 5-Aza-2′-deoxycytidine (decitabine) incorporates into DNA and covalently traps DNA methyltransferases (DNMTs), causing potent hypomethylation [1]. In contrast, the 6-aza isomer (this compound) does not inhibit DNA methylation—a property first established for the riboside 6-azacytidine and reinforced by the observation that the 6-aza scaffold is not a substrate for cytidine deaminase (CDA), whereas 5-aza-2′-deoxycytidine is deaminated at 47% relative activity [2][3]. Additionally, 6-aza-2′-deoxycytidine paradoxically activates DNA biosynthesis in Ehrlich ascites tumor cells in vivo, a phenotype opposite to that of 5-aza-2′-deoxycytidine which blocks DNA synthesis [4]. These mechanistic divergences mean that the two isomers are not interchangeable for any application where DNA methylation status, CDA-mediated inactivation, or DNA synthesis modulation is a critical endpoint.

DNA Methylation Mismatch 6-Aza scaffold does not inhibit DNA methylation, while decitabine potently traps DNMTs. Epigenetic endpoints may shift between isomers.
DNA Synthesis Direction Reported activation of DNA biosynthesis with 6-aza contrasts with synthesis blockade typical of 5-aza analogs. Proliferation readouts may show opposite responses.
Metabolic Stability via CDA 6-Aza scaffold resists cytidine deaminase deamination, whereas 5-aza is a CDA substrate. Intracellular exposure profiles may differ, affecting concentration-dependent assays.

Quantitative Differentiation Evidence vs. Key Comparators


DNA Biosynthesis Activation vs. Inhibition

In Ehrlich ascites tumor cells, 6-aza-2′-deoxycytidine stimulates DNA biosynthesis in vivo, a phenotype diametrically opposed to the DNA synthesis inhibition exerted by 5-aza-2′-deoxycytidine [1]. This functional divergence is attributed to the different metabolic processing of the 1,2,4-triazine vs. 1,3,5-triazine scaffold.

DNA Synthesis Direction
Reported
6-Aza activates DNA biosynthesis 5-Aza inhibits DNA synthesis
Opposite DNA replication endpoint context
Ehrlich ascites model, in vivo
DNA synthesis nucleoside analog Ehrlich ascites tumor

DNA Methylation Inhibition Absence

In a direct comparative study, 6-azacytidine (the riboside form) failed to inhibit DNA methylation or induce muscle cell differentiation, whereas 5-azacytidine produced marked hypomethylation and differentiation [1]. Although this comparison uses the riboside, the 1,2,4-triazine heterocycle is the structural determinant of this inactivity, and the 2′-deoxyriboside (CAS 50-92-0) is expected to share this lack of DNMT inhibition.

DNA Methylation
Class-level
6-Aza scaffold: no DNMT inhibition 5-Aza scaffold: hypomethylation
Supports methylation-independent epigenetic studies
Riboside data; expected for deoxyriboside
DNA methylation epigenetics DNMT inhibition

Reduced Cytotoxicity Profile

In a systematic comparison of cytidine analogs for micronucleus induction, 6-azacytidine was reported as 'substantially less cytotoxic' than 5-azacytidine and 5-fluoro-2′-deoxycytidine [1]. The 1,2,4-triazine scaffold drives this reduced toxicity.

Cytotoxicity Rank
Class-level
6-Azacytidine ranked least toxic among tested analogs 5-F-2′-deoxycytidine > 5-azacytidine > 6-azacytidine
Lower cytotoxicity may support long-term culture models
Micronucleus induction assay data
cytotoxicity genotoxicity micronucleus assay

Cytidine Deaminase Resistance

Cytidine deaminase (CDA) substrate specificity profiling shows that 6-azauracil is not a substrate (relative activity = 0%), whereas the 5-aza analog (azadeoxycytidine) is deaminated at 47% relative activity compared to deoxycytidine (110%) [1]. This implies that 6-aza-2′-deoxycytidine (CAS 50-92-0) is resistant to CDA-mediated deamination, a major inactivation pathway for 5-aza-2′-deoxycytidine.

CDA Substrate Activity
Class-level
6-Azauracil: 0% relative activity Azadeoxycytidine: 47% rel. activity
Resistance to CDA-mediated deamination indicated
Scaffold surrogate; 2 mM substrate
cytidine deaminase metabolic stability substrate specificity

Adenoviral Polypeptide Synthesis Blockade

In a comparative study against adenovirus, 6-azacytidine completely blocked the expression of the adenoviral genome, switching off both early and late viral polypeptide synthesis, a property shared with ribavirin but not with all nucleoside analogs tested [1]. The 1,2,4-triazine scaffold appears essential for this antiviral phenotype.

Antiviral Polypeptide Blockade
Class-level
6-Azacytidine: complete blockade of adenoviral polypeptide synthesis Ribavirin: similar complete blockade
Supports anti-adenoviral screening context
Adenovirus-infected cell culture
antiviral adenovirus polypeptide synthesis

Synthetic 5′-Phosphate Accessibility

The 5′-monophosphate of 6-aza-2′-deoxycytidine has been chemically synthesized and characterized, enabling direct studies of its interaction with nucleotide kinases, polymerases, and other phosphate-dependent enzymes [1]. This synthetic tractability contrasts with some 1,2,4-triazine nucleosides that are difficult to phosphorylate enzymatically.

5′-Phosphate Synthesis
Reported
Chemical synthesis of 6-aza-2′-deoxycytidine 5′-phosphate achieved
Supports direct kinase and polymerase assays
Reported synthetic route available
phosphorylation nucleotide synthesis chemical biology

Optimal Application Scenarios


Methylation-Independent Epigenetic Control

6-Aza-2′-deoxycytidine (or its riboside form) is the ideal control compound for epigenetic studies where the goal is to distinguish DNA-methylation-dependent effects from methylation-independent nucleoside toxicity. Unlike 5-aza-2′-deoxycytidine, which potently inhibits DNMTs, the 6-aza scaffold does not inhibit DNA methylation [1][2]. This makes it suitable for experiments that require a cytidine analog that incorporates into nucleic acids without causing global hypomethylation.

DNA Biosynthesis Activation Probe

The observation that 6-aza-2′-deoxycytidine activates DNA biosynthesis in Ehrlich ascites tumor cells in vivo [1] provides a unique tool for studying nucleoside analog effects on DNA replication. This phenotype is opposite to that of 5-aza-2′-deoxycytidine and can be exploited to dissect the signaling pathways that couple nucleoside metabolism to DNA synthesis regulation.

Anti-Adenoviral Screening

6-Azacytidine completely blocks adenoviral polypeptide synthesis, a property that distinguishes it from other cytidine analogs [1]. The 2′-deoxy form (CAS 50-92-0) is the logical starting point for structure-activity relationship (SAR) campaigns aimed at developing novel anti-adenoviral agents based on the 1,2,4-triazine nucleoside scaffold.

In Vitro Nucleotide-Dependent Enzymology

Researchers studying nucleotide kinases, DNA polymerases, or viral replication complexes can use the chemically synthesized 5′-phosphate derivative of 6-aza-2′-deoxycytidine [1] as a substrate or inhibitor in biochemical assays, bypassing the need for intracellular phosphorylation and eliminating confounding variables from kinase activation efficiency.

Application
Selection Property
Validation Focus
Methylation-independent epigenetic studies
Non-DNMT inhibitor nucleoside scaffold
Confirm absence of DNA hypomethylation
DNA replication dynamics probe
DNA biosynthesis activation phenotype
Opposite replication response vs. 5-aza analogs
Anti-adenoviral SAR studies
Adenoviral polypeptide synthesis blockade
Mechanism distinct from ribavirin and cyclocytidine
Nucleotide kinase/polymerase assays
Available 5′-phosphate derivative
Direct substrate/inhibitor kinetics without kinase activation
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